N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
Description
N-(5-(3-Fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 3-fluorobenzylthio group at position 5 and a 4-fluorobenzamide moiety at position 2. Its structure combines fluorinated aromatic systems with sulfur-containing heterocycles, a design strategy aimed at enhancing lipophilicity, metabolic stability, and target binding affinity .
Properties
IUPAC Name |
4-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS2/c17-12-6-4-11(5-7-12)14(22)19-15-20-21-16(24-15)23-9-10-2-1-3-13(18)8-10/h1-8H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVGJYCBBLEJDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide and an appropriate halogenated compound under basic conditions.
Introduction of the Fluorobenzylthio Group: The thiadiazole intermediate is then reacted with 3-fluorobenzyl bromide in the presence of a base to introduce the fluorobenzylthio group.
Formation of the Fluorobenzamide Group: Finally, the compound is reacted with 4-fluorobenzoyl chloride to form the desired this compound
Chemical Reactions Analysis
N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or the amide group.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antiplatelet agent, inhibiting platelet aggregation in vitro.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticonvulsant and antitumor agent.
Industry: It may be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, as an antiplatelet agent, it may inhibit the cyclooxygenase pathway, reducing the production of thromboxane A2 and thereby preventing platelet aggregation. As an anticonvulsant, it may increase the levels of gamma-aminobutyric acid (GABA) in the brain, enhancing inhibitory neurotransmission and reducing seizure activity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Fluorination Position: The target compound’s 3-fluorobenzylthio group likely enhances steric and electronic interactions with kinase active sites compared to its 4-fluoro analog .
Thioether vs. Phenoxy Linkers: Compounds with phenoxyacetamide substituents (e.g., 5g, 5j) exhibit higher melting points (158–170°C) compared to benzamide derivatives, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) .
Biological Activity : The 4-fluorobenzamide group is a common pharmacophore in kinase inhibitors and anticancer agents. Its presence in the target compound and analogs (e.g., Compound 10/12) correlates with cytotoxicity and kinase modulation .
Key Findings:
- Kinase Inhibition : The target compound’s dual inhibition of ABL1 and SRC kinases distinguishes it from analogs like Compound 10/12, which lack explicit kinase data .
- Role of Fluorine : Fluorine atoms in the benzamide and benzylthio groups enhance membrane permeability and metabolic stability, critical for in vivo efficacy .
- Structural Analogues: Compounds with non-fluorinated thioethers (e.g., benzylthio in Compound 10/12) show anticancer activity but may lack kinase specificity .
Biological Activity
N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring substituted with a 3-fluorobenzyl group and a 4-fluorobenzamide moiety. The presence of fluorine atoms enhances the lipophilicity and stability of the molecule, potentially improving its interaction with biological targets.
| Structural Feature | Description |
|---|---|
| Thiadiazole Ring | Contains sulfur and nitrogen atoms, contributing to its reactivity. |
| 3-Fluorobenzyl Group | Enhances lipophilicity and may improve biological interactions. |
| 4-Fluorobenzamide Moiety | Provides additional functional properties relevant for biological activity. |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, demonstrating potential as an antibacterial agent.
Anticancer Properties
Studies have suggested that compounds similar to this compound can inhibit the proliferation of cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For instance, in vitro assays indicated that this compound could reduce cell viability in specific cancer cell lines.
Anticonvulsant Activity
The anticonvulsant properties of related thiadiazole derivatives have been documented in animal models. The protective index and effective dose (ED50) values are critical metrics for evaluating their potential in treating seizure disorders.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to cellular receptors, influencing signal transduction pathways.
- Membrane Disruption : Alterations in cellular membrane integrity can lead to cell death or functional changes.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Cancer Cell Proliferation : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Anticonvulsant Screening : Animal models were used to assess the anticonvulsant effects of related compounds. The results showed promising ED50 values comparable to established anticonvulsants.
Q & A
Basic Research Questions
Q. What are the critical steps and reaction conditions for synthesizing N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide with high yield?
- Methodology : Synthesis typically involves (1) thiadiazole ring formation via cyclization of thiosemicarbazides under acidic/basic conditions and (2) coupling with fluorinated benzoyl chloride. Key steps include:
- Thiol intermediate preparation : React 3-fluorobenzyl mercaptan with hydrazine derivatives (e.g., 5-amino-1,3,4-thiadiazole) using POCl₃ as a cyclizing agent (reflux at 90°C, 3–6 hours) .
- Amide bond formation : Use 4-fluorobenzoyl chloride in anhydrous pyridine or DMF under nitrogen to minimize hydrolysis .
- Optimization : Adjust solvent polarity (e.g., DMSO/water mixtures for recrystallization) and monitor progress via TLC .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Identify fluorinated aromatic protons (δ 7.2–8.1 ppm) and thiadiazole protons (δ 8.5–9.0 ppm). Fluorine substituents cause splitting patterns in adjacent protons .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragment ions (e.g., cleavage at the thioether bond) .
- IR spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and C-S vibrations (~680 cm⁻¹) .
Q. How can researchers evaluate the compound’s preliminary biological activity?
- Methodology :
- Antimicrobial assays : Use broth microdilution (MIC against S. aureus, E. coli) and disk diffusion methods. Thiadiazole derivatives often show activity due to sulfur moieties disrupting microbial membranes .
- Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare IC₅₀ values with controls like cisplatin .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Standardize assays : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from varying cell viability protocols .
- SAR analysis : Systematically modify substituents (e.g., replacing 3-fluorobenzylthio with chloro or nitro groups) to isolate activity trends. Fluorine’s electron-withdrawing effects may enhance DNA intercalation .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or confounding factors .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes like PFOR (pyruvate:ferredoxin oxidoreductase). The thiadiazole ring may form hydrogen bonds with active-site residues .
- DFT calculations : Analyze electron density maps to assess reactivity at the thioether sulfur or fluorobenzamide carbonyl group. Fukui indices can predict nucleophilic/electrophilic sites .
- MD simulations : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to evaluate binding persistence .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- Methodology :
- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hours) and analyze degradation products via LC-MS. Thiadiazoles are prone to hydrolysis under alkaline conditions .
- Plasma stability : Incubate with rat plasma (37°C, 1 hour) and quantify parent compound loss using HPLC. Esterases may cleave the benzamide moiety .
Q. How do substituent variations (e.g., fluorine position) impact pharmacokinetic properties?
- Methodology :
- LogP measurements : Compare octanol/water partitioning via shake-flask method. 3-Fluorobenzylthio groups increase lipophilicity (LogP ~2.8) vs. non-fluorinated analogs (LogP ~2.1) .
- CYP450 inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates. Fluorine’s electronegativity may reduce metabolic clearance .
Key Considerations for Researchers
- Synthesis Reproducibility : Use anhydrous solvents and inert atmospheres to prevent thiadiazole ring oxidation .
- Data Validation : Cross-verify spectral data with PubChem entries (e.g., InChIKey: NQKFMAIECLRAPY-UHFFFAOYSA-N) .
- Ethical Compliance : Adhere to in vitro research guidelines; avoid in vivo testing without proper approvals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
